molecular formula C9H14O2 B1252926 Ethyl 1-allylcyclopropanecarboxylate

Ethyl 1-allylcyclopropanecarboxylate

Cat. No.: B1252926
M. Wt: 154.21 g/mol
InChI Key: CDDXFMWEYMJTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-allylcyclopropanecarboxylate is a cyclopropane derivative featuring an allyl (prop-2-enyl) substituent and an ethoxycarbonyl group on the cyclopropane ring. Cyclopropane derivatives are of interest due to their ring strain, which influences reactivity, and their utility in organic synthesis, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name

ethyl 1-prop-2-enylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-5-9(6-7-9)8(10)11-4-2/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDXFMWEYMJTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and molecular features of Ethyl 1-allylcyclopropanecarboxylate with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications References
This compound C9H14O2 154.21 Allyl (C3H5) High steric bulk; potential for conjugation N/A
Ethyl 1-methylcyclopropanecarboxylate C7H12O2 128.17 Methyl (CH3) Lower steric hindrance; used in organic synthesis
Ethyl 1-acetylcyclopropanecarboxylate C8H12O3 156.18 Acetyl (COCH3) Electron-withdrawing group; impacts ring strain
Ethyl 1-cyanocyclopropanecarboxylate C7H9NO2 139.15 Cyano (CN) Electron-withdrawing; enhances reactivity
Ethyl 1-aminocyclopropanecarboxylate HCl C6H12ClNO2 165.62 Amino (NH2) Ethylene biosynthesis regulation
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate C12H13NO4 235.24 4-Nitrophenyl Aromatic, electron-deficient; drug intermediates
Ethyl 2-vinyl-1-aminocyclopropanecarboxylate C8H13NO2 155.20 Vinyl (CH2CH2) Ethylene precursor analogs; plant biology

Notes:

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, acetyl) increase cyclopropane ring strain and reactivity, while electron-donating groups (e.g., methyl) stabilize the ring .
  • Biological Relevance: Amino and vinyl derivatives are linked to ethylene biosynthesis modulation, suggesting allyl-substituted analogs may have similar agrochemical applications .

Stability and Functional Group Interactions

  • Allyl vs. Vinyl Substituents : While both are unsaturated, the allyl group’s extended conjugation may enhance stabilization through resonance, whereas the vinyl group (as in ) offers simpler geometric constraints .
  • Aromatic vs. Aliphatic Substituents : The 4-nitrophenyl group () introduces aromaticity and electron deficiency, favoring electrophilic substitutions, contrasting with aliphatic substituents like methyl or acetyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-allylcyclopropanecarboxylate
Reactant of Route 2
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Ethyl 1-allylcyclopropanecarboxylate

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